

# Physical and chemical properties of 2-Chloroimidazo[1,2-a]pyridine.

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## Compound of Interest

Compound Name: 2-Chloroimidazo[1,2-a]pyridine

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An In-depth Technical Guide to **2-Chloroimidazo[1,2-a]pyridine**: Properties, Reactivity, and Applications

## Introduction

**2-Chloroimidazo[1,2-a]pyridine** is a bicyclic heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its unique structural framework, comprising a fused pyridine and imidazole ring, serves as a "privileged scaffold." This designation is attributed to its ability to bind to a wide range of biological targets, making it a versatile starting point for the development of novel therapeutic agents.<sup>[1][2]</sup> The imidazo[1,2-a]pyridine core is present in several marketed drugs, including zolpidem and alpidem, highlighting its clinical significance.<sup>[1][3]</sup>

The presence of a chlorine atom at the C2 position makes **2-Chloroimidazo[1,2-a]pyridine** a particularly valuable synthetic intermediate. This halogen provides a reactive handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of extensive compound libraries for biological screening.<sup>[4]</sup> This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, synthesis, and applications of **2-Chloroimidazo[1,2-a]pyridine**, tailored for researchers and professionals in drug development.

## Physicochemical Properties

The fundamental physical and chemical characteristics of **2-Chloroimidazo[1,2-a]pyridine** are crucial for its handling, characterization, and application in synthetic chemistry.

Structural Information:

- IUPAC Name: **2-chloroimidazo[1,2-a]pyridine**[\[5\]](#)
- Molecular Formula: C<sub>7</sub>H<sub>5</sub>ClN<sub>2</sub>[\[5\]](#)[\[6\]](#)
- SMILES: C1=CC2=NC(=CN2C=C1)Cl[\[5\]](#)[\[7\]](#)
- InChI: InChI=1S/C7H5ClN2/c8-6-5-10-4-2-1-3-7(10)9-6/h1-5H[\[5\]](#)[\[7\]](#)

Table 1: Key Physicochemical Properties of **2-Chloroimidazo[1,2-a]pyridine**

Property	Value	Source
Molecular Weight	152.58 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Monoisotopic Mass	152.0141259 Da	<a href="#">[5]</a>
CAS Number	3999-05-1	<a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White to off-white solid	Inferred from typical small organic molecules
Purity	≥95% (typical commercial)	<a href="#">[6]</a>
XlogP	2.7	<a href="#">[5]</a> <a href="#">[7]</a>

## Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the unambiguous identification and characterization of **2-Chloroimidazo[1,2-a]pyridine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum of the parent imidazo[1,2-a]pyridine scaffold shows characteristic signals for the protons on both the pyridine and imidazole rings.[\[8\]](#)[\[9\]](#) For the 2-chloro derivative, the absence of a proton at the C2 position is a key diagnostic feature. The

remaining protons on the bicyclic system will appear as a series of doublets, triplets, and multiplets in the aromatic region (typically  $\delta$  6.5-8.5 ppm).

- $^{13}\text{C}$  NMR: The carbon NMR spectrum provides information on the carbon framework. The carbon atom attached to the chlorine (C2) will have a characteristic chemical shift. Other carbons in the heterocyclic system will also display distinct signals.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **2-Chloroimidazo[1,2-a]pyridine**, the mass spectrum will show a characteristic isotopic pattern for the molecular ion  $[\text{M}]^+$  due to the presence of the chlorine atom ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes in an approximate 3:1 ratio). The predicted monoisotopic mass is 152.014 Da.[\[7\]](#)

## Experimental Protocol: NMR Sample Preparation and Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Chloroimidazo[1,2-a]pyridine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer (e.g., 400 MHz). Standard acquisition parameters are typically sufficient.
- Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the  $^1\text{H}$  NMR signals and assign the chemical shifts and coupling constants to the respective protons of the molecule. Assign the chemical shifts of the  $^{13}\text{C}$  NMR spectrum. Compare the obtained spectra with literature data for confirmation.

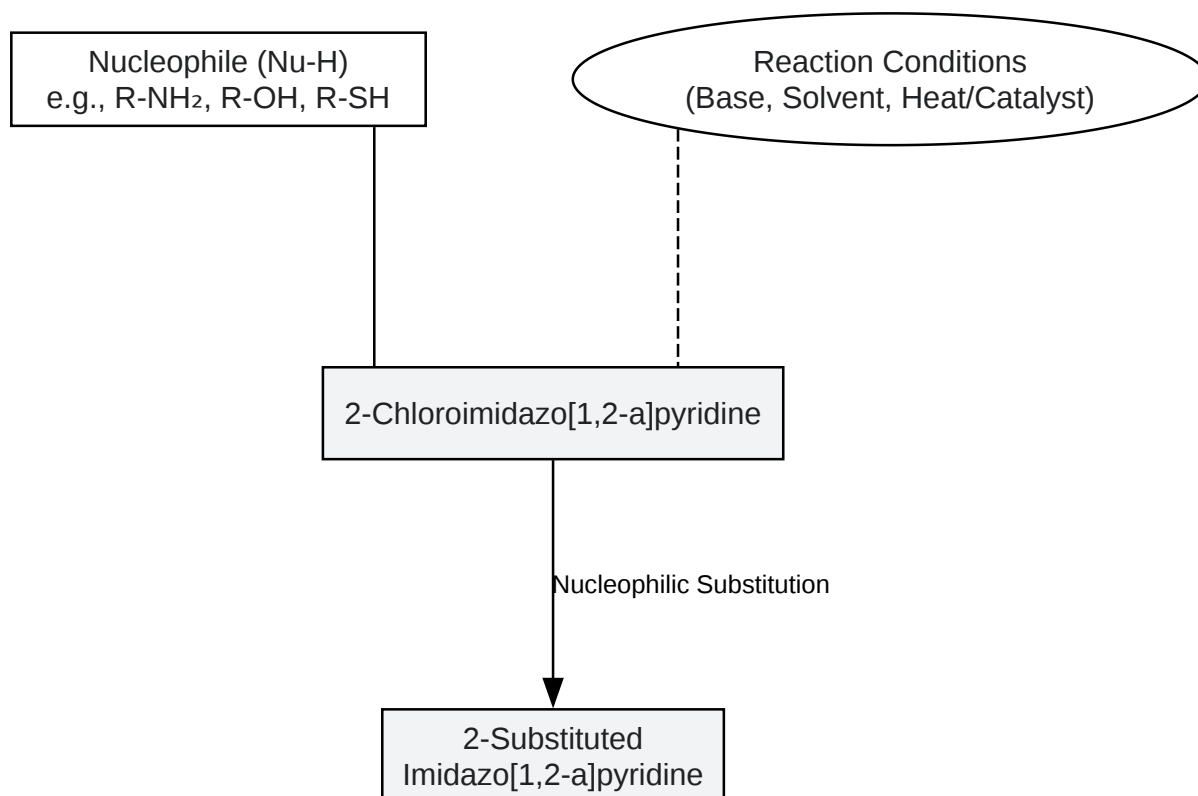
## Chemical Properties and Reactivity

The reactivity of **2-Chloroimidazo[1,2-a]pyridine** is dominated by the chemistry of the imidazo[1,2-a]pyridine scaffold and the C2-chloro substituent.

- Nucleophilic Substitution: The chlorine atom at the C2 position is susceptible to nucleophilic substitution, making it a versatile handle for introducing a wide array of functional groups.

This is a key reaction for the derivatization of this scaffold in drug discovery programs.

- C-H Functionalization: The imidazo[1,2-a]pyridine ring system can undergo site-selective C-H functionalization at various positions (C3, C5, etc.), although this can be influenced by the directing effects of existing substituents.[4] Radical reactions are also a viable strategy for the functionalization of this scaffold.[10]

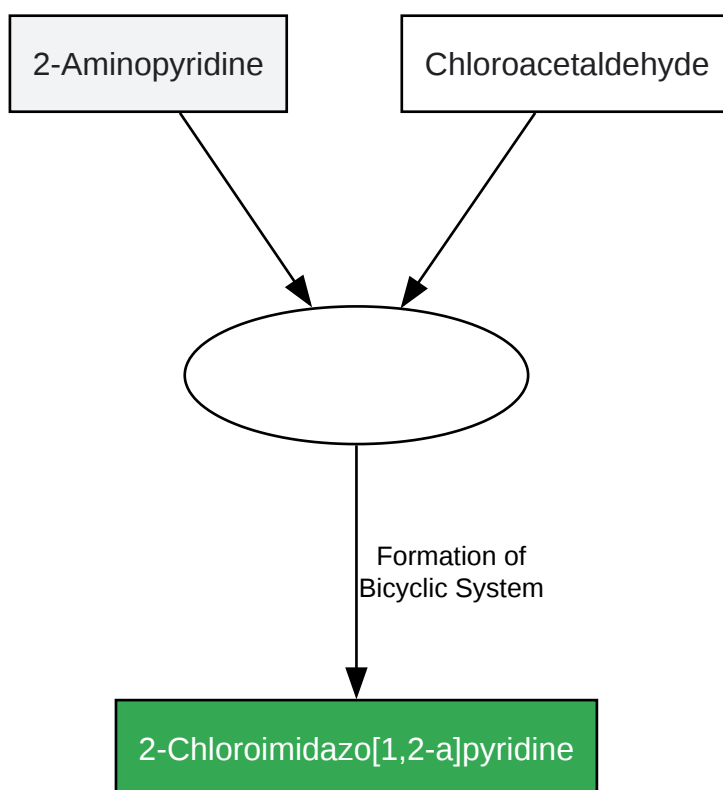


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Caption: Key reactivity of **2-Chloroimidazo[1,2-a]pyridine**.

## Synthesis

Several methods exist for the synthesis of the imidazo[1,2-a]pyridine core, often involving the cyclization of 2-aminopyridines with various reagents.[11][12] The synthesis of **2-Chloroimidazo[1,2-a]pyridine** can be achieved through various routes, including the reaction of 2-aminopyridine with chloro- M-acetaldehyde.



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Caption: General synthetic workflow for imidazo[1,2-a]pyridines.

## Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridines (General Procedure)

This protocol is a general representation of the synthesis of the core scaffold. Specific conditions for introducing the 2-chloro group may vary.

- **Reaction Setup:** To a solution of a substituted 2-aminopyridine (1.0 eq.) in a suitable solvent (e.g., ethanol or DMF), add the appropriate  $\alpha$ -haloketone or  $\alpha$ -haloaldehyde (1.1 eq.).
- **Reaction Conditions:** The mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base (e.g., sodium bicarbonate).

- **Purification:** The crude product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization.

## Applications in Drug Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities.<sup>[1][2][13]</sup> **2-Chloroimidazo[1,2-a]pyridine** serves as a critical building block for synthesizing derivatives with potential therapeutic applications in various disease areas.

- **Anticancer Agents:** Numerous imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent antiproliferative agents against various cancer cell lines, including melanoma.<sup>[14]</sup> They have been investigated as inhibitors of various kinases, which are crucial targets in oncology.<sup>[15]</sup>
- **Antituberculosis Agents:** This scaffold has shown significant promise in the development of new treatments for tuberculosis, including activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of *Mycobacterium tuberculosis*.<sup>[3]</sup>
- **Antiviral and Antimicrobial Agents:** The versatile nature of the imidazo[1,2-a]pyridine ring has led to its exploration for antiviral and broad-spectrum antimicrobial activities.<sup>[1]</sup>
- **Central Nervous System (CNS) Agents:** The scaffold is a key component of drugs targeting CNS disorders, such as anxiolytics and hypnotics.<sup>[3]</sup>

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-Chloroimidazo[1,2-a]pyridine**.

GHS Hazard Statements:<sup>[5]</sup>

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

#### Recommended Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

## Conclusion

**2-Chloroimidazo[1,2-a]pyridine** is a fundamentally important heterocyclic compound with a well-defined set of physical and chemical properties. Its true value lies in its role as a versatile synthetic intermediate, primarily due to the reactive chlorine at the C2 position. This feature allows for extensive chemical modification, enabling the exploration of vast chemical space in drug discovery programs. The demonstrated success of the imidazo[1,2-a]pyridine scaffold in approved drugs and clinical candidates underscores the continued importance of derivatives like **2-Chloroimidazo[1,2-a]pyridine** in the quest for novel and effective therapeutics. Future research will undoubtedly continue to leverage this privileged scaffold to address unmet medical needs across a spectrum of diseases.

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